molecular formula C11H16N2 B3392161 1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)- CAS No. 850876-28-7

1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)-

Cat. No.: B3392161
CAS No.: 850876-28-7
M. Wt: 176.26 g/mol
InChI Key: UIEHHQOIYDRUJF-UHFFFAOYSA-N
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Description

1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)- is a heterocyclic compound featuring an isoindole core (a benzene ring fused to a pyrrole ring) with two hydrogenated positions (2,3-dihydro) and an N-(1-methylethyl) (isopropyl) substituent on the amine group.

Properties

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-isoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8(2)13-11-4-3-9-6-12-7-10(9)5-11/h3-5,8,12-13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHHQOIYDRUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC2=C(CNC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232298
Record name 2,3-Dihydro-N-(1-methylethyl)-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232298
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Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850876-28-7
Record name 2,3-Dihydro-N-(1-methylethyl)-1H-isoindol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850876-28-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-N-(1-methylethyl)-1H-isoindol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID201232298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
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Scientific Research Applications

Medicinal Chemistry Applications

1H-Isoindol-5-amine derivatives have shown significant potential in drug discovery and development. Their structural similarity to known pharmacophores enables them to interact with various biological targets.

Key Applications:

  • Anticancer Activity: Research indicates that isoindole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, studies have demonstrated their efficacy against breast and prostate cancer cell lines .
  • Antiviral Properties: Certain derivatives exhibit antiviral activity by interfering with viral replication mechanisms. This has been particularly noted in compounds derived from isoindole structures .

Biological Research

The biological activities of 1H-Isoindol-5-amine have been explored through various studies:

Case Study: Antiviral Activity
A study published in a peer-reviewed journal highlighted the synthesis of isoindole derivatives that demonstrated potent antiviral effects against influenza viruses. The mechanism involved the inhibition of viral neuraminidase activity, which is crucial for viral replication .

Material Science Applications

In addition to medicinal chemistry, 1H-Isoindol-5-amine has applications in material science:

Key Applications:

  • Polymer Synthesis: The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating isoindole units into polymer backbones can improve their performance in various applications .

Summary of Findings

The following table summarizes the key findings related to the applications of 1H-Isoindol-5-amine:

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer agentsInhibits tumor growth in cell lines
Antiviral compoundsEffective against influenza viruses
Biological ResearchMechanistic studiesTargets viral replication pathways
Material SciencePolymer developmentEnhances thermal stability

Mechanism of Action

1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)- is compared with other similar compounds, such as 2,3-dihydro-2-methyl-1H-isoindol-5-amine and N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine . These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)- Isoindole (dihydro) N-(1-methylethyl) C₁₁H₁₆N₂ 176.26 g/mol Likely moderate basicity; potential pharmacological intermediate (inferred)
1H-Isoindol-5-amine, 2,3-dihydro-2-methyl (CAS 158944-67-3) Isoindole (dihydro) 2-methyl C₉H₁₂N₂ 148.21 g/mol Boiling point: 256.2±40.0°C; pKa: 8.51; used in organic synthesis
5-(1,1-Dimethylethyl)-1-imino-1H-isoindol-3-amine (CAS 52319-97-8) Isoindole 5-(tert-butyl), 1-imino C₁₂H₁₅N₃ 201.27 g/mol Tert-butyl enhances steric bulk; imino group modifies reactivity
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline (dihydroindole) 5-(methylamine) C₉H₁₂N₂ 148.21 g/mol Intermediate for disubstituted methanamines; bioactive potential
N-(2-phenylethyl)-1H-indol-5-amine Indole N-(2-phenylethyl) C₁₆H₁₆N₂ 236.31 g/mol Aromatic substituent; potential CNS activity (inferred)

Key Observations:

  • Core Structure Differences : Isoindole (benzene fused to pyrrole) vs. indoline (benzene fused to pyrrolidine). Indoline derivatives exhibit greater saturation, altering rigidity and electronic properties .
  • Substituent Effects: The N-(1-methylethyl) group in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl).
  • Basicity : The pKa of the 2-methyl isoindole analog (8.51) suggests moderate basicity, likely influenced by the electron-donating isopropyl group in the target compound .

Pharmacological and Industrial Relevance

  • Bioactive Potential: Indoline derivatives are noted for their utility in synthesizing pharmacologically active compounds (e.g., CNS agents, enzyme inhibitors) . The target isoindole derivative may share similar applications, particularly if the isopropyl group enhances lipophilicity or target binding.
  • Industrial Use : Compounds like 7-(1-methylethyl)-1,4a-dimethylphenanthrene () highlight the role of isopropyl-substituted aromatics in resin degradation products, though these differ in core structure .

Biological Activity

1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)- (CAS: 850876-28-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This isoindole derivative exhibits various pharmacological properties that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C11H16N2
  • IUPAC Name : 2,3-dihydro-N-(1-methylethyl)-1H-isoindol-5-amine

The structure is characterized by an isoindole framework, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that isoindole derivatives possess a range of biological properties including:

  • Antimicrobial Activity : Some isoindole derivatives have shown potential as antibacterial and antifungal agents. For instance, studies have demonstrated that compounds with similar structures exhibit significant inhibition against various microbial strains .
  • Antitumor Properties : Isoindole derivatives have been investigated for their anticancer effects. The mechanisms often involve the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth in vivo .
  • Neuroprotective Effects : Certain isoindoles demonstrate neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases. Research suggests that these compounds may reduce oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various isoindole derivatives, including 1H-Isoindol-5-amine variants. The results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations .
  • Anticancer Activity :
    In vitro studies have shown that 1H-Isoindol-5-amine derivatives can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotection :
    A recent investigation into the neuroprotective effects of isoindole compounds revealed that they can significantly reduce neuronal cell death induced by oxidative stress in models of Alzheimer’s disease. The study highlighted the role of these compounds in enhancing cellular antioxidant defenses .

Data Table: Biological Activities of 1H-Isoindol-5-amine Derivatives

Activity TypeTest Organisms/ModelsResult SummaryReference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition at MIC values < 50 µg/mL
AnticancerMCF-7, HeLaInduces apoptosis via caspase activation
NeuroprotectionNeuroblastoma cell linesReduces oxidative stress-induced cell death by 40%

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-component reactions involving indole derivatives, as demonstrated in analogous indole-based syntheses. For example, refluxing indole-3-carbaldehyde with alkylamines in ethanol under inert conditions (e.g., nitrogen) is a common approach. Optimization of temperature (e.g., 70–80°C), solvent polarity, and stoichiometry (e.g., 1:1.2 molar ratio of indole to amine) significantly impacts yield. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical for verifying structural integrity, with peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.4–3.8 ppm (dihydro-isoindol moiety) serving as key markers .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Use orthogonal techniques:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • 2D-NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for distinguishing NH groups in the isoindolamine core.
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of 1H-Isoindol-5-amine derivatives?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., androgen receptor or microbial enzymes). Key residues like LEU704 and GLY708 in receptor pockets may form hydrogen bonds with the amine and isoindol groups .
  • Molecular dynamics simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .

Q. How can researchers address discrepancies between in vitro and in silico activity data for this compound?

Methodological Answer:

  • Re-evaluate assay conditions : Ensure physiological pH (7.4), correct buffer systems, and absence of solvent interference (e.g., DMSO ≤1%).
  • Validate computational models by benchmarking against known inhibitors (e.g., GF 109203X for kinase inhibition). Adjust force fields or scoring functions if docking scores (e.g., −7.0 kcal/mol) contradict experimental IC50_{50} values .
  • Probe metabolic stability via liver microsome assays to rule out rapid degradation masking in vitro activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Isoindol-5-amine, 2,3-dihydro-N-(1-methylethyl)-
Reactant of Route 2
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